ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate
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Description
Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
The compound features a pyrrole ring, which is known for its biological activity, particularly in the context of drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of pyrrole and piperazine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.2 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |
HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest |
Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signals such as Bcl-2 family proteins .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the piperazine moiety, which is often associated with modulation of neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. Results showed a significant reduction in markers of oxidative damage and inflammation in treated mice compared to controls .
Antidepressant Activity
The piperazine component also implies possible antidepressant properties. In vitro assays demonstrated that the compound could enhance serotonin levels by inhibiting reuptake mechanisms, similar to established antidepressants .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Pyrrole Ring : The initial step involves cyclization reactions to form the pyrrole structure.
- Piperazine Attachment : Subsequently, piperazine derivatives are introduced via carbonylation reactions.
- Esterification : Finally, ethyl esterification is performed to yield the final product.
Table 2: Synthesis Steps Overview
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrrole Formation | Acetic anhydride, heat | 85 |
Piperazine Coupling | Piperazine, DCC | 75 |
Esterification | Ethanol, H₂SO₄ | 90 |
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3 |
InChI Key |
BFYCACDKIKOKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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